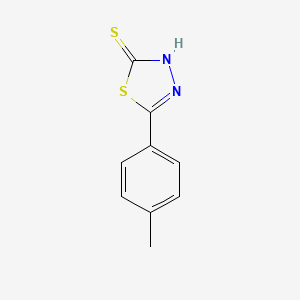
5-(p-tolyl)-1,3,4-thiadiazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazoles, which are similar to the compound you mentioned, are potent medicinal scaffolds and exhibit a full spectrum of biological activities . They are five-membered ring structures composed of three carbon atoms and two nitrogen atoms in adjacent positions .
Synthesis Analysis
The synthesis of similar compounds, such as pyrazoles, involves detailed synthetic approaches . For instance, a series of novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid have been synthesized and their anti-proliferative activities against three human cancer cell lines have been determined .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by techniques such as single crystal X-ray diffraction . Theoretical and experimental results are often compared to ensure compatibility .Chemical Reactions Analysis
The chemical reactions of similar compounds involve interactions between bonding and antibonding orbitals . The energy difference between the lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO) is often calculated .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often determined by techniques such as Density Functional Theory (DFT) and Hartree Fock (HF) modeling .Scientific Research Applications
Tribological Applications
5-(p-tolyl)-1,3,4-thiadiazole-2(3H)-thione and its derivatives have been explored for their tribological properties. Zhu et al. (2009) synthesized derivatives of 1,3,4-thiadiazole-2-thione and evaluated their use as additives in rapeseed oil. These compounds demonstrated good thermal stability, corrosion inhibiting abilities, and excellent load-carrying capacities. They also showed significant anti-wear and friction-reducing properties at lower concentrations and across various test loads. The study suggests that these additives form a protective surface film during the rubbing process, contributing to improved tribological behaviors (Zhu, Fan, Wang, & Zhu-Min, 2009).
Antimicrobial Applications
Several studies have focused on the antimicrobial potential of this compound derivatives. For example, Abdelhamid et al. (2019) investigated the synthesis of various 1,3,4-thiadiazole derivatives and evaluated their antibacterial and antifungal activities. These compounds exhibited promising antimicrobial results, with some derivatives showing activities comparable to standard reference drugs (Abdelhamid, El Sayed, Zaki, Hussein, Mangoud, & Hosny, 2019). Additionally, Seelam & Shrivastava (2016) synthesized a range of thiadiazole derivatives and assessed their antimicrobial and anti-tubercular activities, finding several compounds with significant activity compared to standard drugs (Seelam & Shrivastava, 2016).
Anticancer Research
Kumar et al. (2010) synthesized a series of 5-(3-indolyl)-1,3,4-thiadiazoles and analyzed their cytotoxicity against various human cancer cell lines. Their findings revealed that certain indolyl-1,3,4-thiadiazole derivatives showed significant cytotoxicity, indicating their potential as anticancer agents (Kumar, Maruthi Kumar, Chang, & Shah, 2010).
Corrosion Inhibition
The use of this compound derivatives as corrosion inhibitors has also been studied. Yaqo et al. (2020) analyzed the efficiency of a thiadiazole derivative as an inhibitor to reduce corrosion in low carbon steel. The compound demonstrated high inhibition efficiency and was found to act as a mixed-type inhibitor, with physical adsorption on the steel surface (Yaqo, Anaee, Abdulmajeed, Tomi, & Kadhim, 2020).
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 5-(p-tolyl)-1,3,4-thiadiazole-2(3H)-thione may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been shown to influence a variety of biological activities, suggesting that this compound may also affect multiple pathways .
Result of Action
Based on the biological activities of similar compounds, it can be hypothesized that this compound may have diverse effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Similar compounds with thiadiazole rings have been found to interact with various enzymes and proteins . The nature of these interactions often involves the formation of hydrogen bonds or hydrophobic interactions, which can influence the activity of the enzymes or proteins .
Cellular Effects
Compounds with similar structures have been shown to have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been found to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
5-(4-methylphenyl)-3H-1,3,4-thiadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S2/c1-6-2-4-7(5-3-6)8-10-11-9(12)13-8/h2-5H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJNYJWVJQFSHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(furan-2-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2841866.png)
![5-[1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2841867.png)
![4-{3-[(2,4-Dimethylphenyl)sulfonyl]-2-hydroxypropoxy}benzenecarbonitrile](/img/structure/B2841868.png)

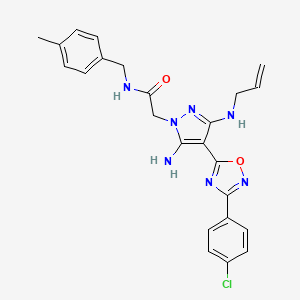
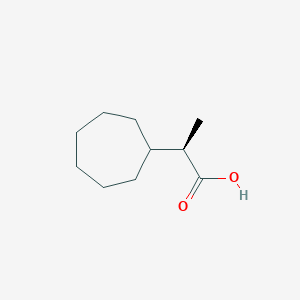
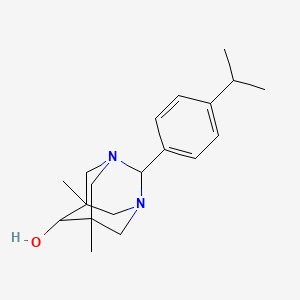
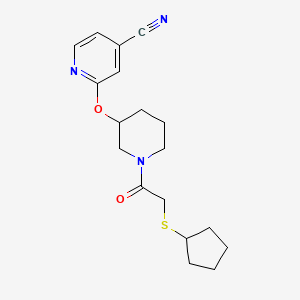

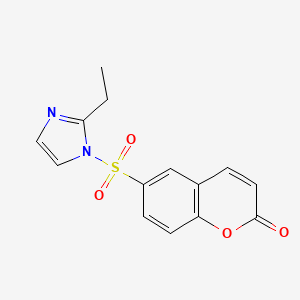

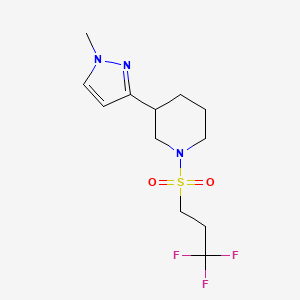
![9-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2841886.png)
![1-Azaspiro[5.6]dodecane hydrochloride](/img/structure/B2841887.png)